molecular formula C11H18N2OS B3026713 (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol CAS No. 1065484-60-7

(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol

Cat. No.: B3026713
CAS No.: 1065484-60-7
M. Wt: 226.34
InChI Key: VLGMOLAFUBVKKH-UHFFFAOYSA-N
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Description

(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol is a chemical compound with the molecular formula C11H18N2OS and a molecular weight of 226.34 g/mol . It features a thiazole ring, a piperidine ring, and a methanol group, making it a versatile compound in various chemical reactions and applications.

Scientific Research Applications

Chemistry

In chemistry, (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is used to study the interactions between thiazole and piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine

In medicine, this compound derivatives have shown potential as anti-inflammatory agents. Studies have demonstrated their ability to inhibit COX-1 and COX-2 enzymes, making them candidates for the development of new anti-inflammatory drugs .

Industry

In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol typically involves the reaction of thiazole derivatives with piperidine derivatives under controlled conditions. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under stringent quality control measures. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, dihydrothiazole derivatives, and various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response . The compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol apart is its unique combination of a thiazole ring, a piperidine ring, and a methanol group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-9(11-12-4-6-15-11)13-5-2-3-10(7-13)8-14/h4,6,9-10,14H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGMOLAFUBVKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CCCC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601253319
Record name 1-[1-(2-Thiazolyl)ethyl]-3-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-60-7
Record name 1-[1-(2-Thiazolyl)ethyl]-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(2-Thiazolyl)ethyl]-3-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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